Dehydro N2-Triphenylmethyl Olmesartan is a complex organic compound that belongs to the class of imidazole derivatives. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups. It is primarily recognized for its role as an impurity in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used in the treatment of hypertension. The compound's structural complexity and potential biological activity make it a subject of interest in various scientific fields.
Dehydro N2-Triphenylmethyl Olmesartan is synthesized as an impurity during the production of Olmesartan Medoxomil. The synthesis involves several organic reactions, often utilizing reagents such as glyoxal and ammonia, as well as various alkyl halides. Its characterization has been achieved through techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry.
This compound can be classified under the following categories:
The synthesis of Dehydro N2-Triphenylmethyl Olmesartan typically involves multi-step organic reactions. A common synthetic route includes the dehydration of specific precursors under acidic conditions, followed by deprotection steps to yield the final product.
The molecular structure of Dehydro N2-Triphenylmethyl Olmesartan can be characterized by its complex arrangement of atoms, including:
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy provide detailed data on the molecular structure:
Dehydro N2-Triphenylmethyl Olmesartan can undergo various chemical reactions:
The primary mechanism of action for Dehydro N2-Triphenylmethyl Olmesartan involves its interaction with the angiotensin II type 1 receptor (AT1). As an antagonist at this receptor, it inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure.
Studies have shown that compounds interacting with AT1 receptors can modulate cardiovascular responses effectively, making them crucial in hypertension management.
Characterization through differential scanning calorimetry and thermogravimetric analysis provides insights into thermal stability and phase transitions.
Dehydro N2-Triphenylmethyl Olmesartan has several applications in scientific research:
Dehydro N2-Triphenylmethyl Olmesartan (CAS: 1797891-24-7) is a trityl-protected synthetic intermediate with the molecular formula C₄₃H₃₈N₆O₂ and a molecular weight of 670.80 g/mol [6]. Its IUPAC name, 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid, reflects three critical structural domains:
X-ray crystallography studies confirm the tetrazole ring exclusively adopts the N2-trityl regioisomeric form rather than the historically assumed N1-substitution [5]. This configuration arises from steric constraints during crystallization and thermodynamic stabilization via intramolecular interactions. The trityl group creates a steric shield measuring ~900 ų, critically altering solubility and reactivity [5] [8].
Table 1: Molecular Properties of Dehydro N2-Triphenylmethyl Olmesartan
Property | Value | |
---|---|---|
Molecular Formula | C₄₃H₃₈N₆O₂ | |
Molecular Weight | 670.80 g/mol | |
CAS Registry | 1797891-24-7 | |
Key Functional Groups | Dehydroimidazole, N2-trityl tetrazole | |
XLogP3 | 10.9 (predicted) | |
Spectral Identification | NMR (¹H, ¹³C, ¹⁵N), HRMS/ESI | [5] [6] |
As an olmesartan medoxomil impurity, this compound emerges during three critical synthesis stages:
Analytical studies detect it at levels up to 0.15% in API batches using reverse-phase HPLC. Its control is mandated by ICH Q3A/B guidelines due to structural similarities to the active pharmaceutical ingredient (API). The ethyl ester analog (CAS: 172875-70-6, C₄₅H₄₂N₆O₂, MW: 698.9 g/mol) is a parallel intermediate requiring stringent purification [4] [6].
Mechanistically, dehydration occurs under acidic conditions (e.g., p-toluenesulfonic acid in toluene), where the tertiary alcohol moiety undergoes β-elimination [8]. Process optimization minimizes this impurity through:
Table 2: Related Olmesartan Intermediates and Impurities
Compound | Molecular Formula | Molecular Weight (g/mol) | Role | |
---|---|---|---|---|
Dehydro N2-Triphenylmethyl Olmesartan | C₄₃H₃₈N₆O₂ | 670.80 | Synthesis impurity | |
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester | C₄₅H₄₂N₆O₂ | 698.90 | Esterified intermediate | |
Olmesartan Medoxomil (API) | C₂₉H₃₀N₆O₆ | 558.60 | Final drug substance | |
Olmesartan-2-trityl Medoxomil | C₄₈H₄₂N₆O₅ | 782.90 | Protected prodrug intermediate | [4] [8] |
Tetrazole protection revolutionized sartan development by addressing two key challenges:
Early losartan synthesis used benzyl and trityl groups for tetrazole protection, but required harsh deprotection (strong acids or hydrogenolysis). The N2-trityl strategy emerged as optimal due to:
The 2015 crystallographic study redefined tetrazole protection chemistry by proving that all biphenylyltetrazole intermediates adopt N2-regioisomerism – contradicting decades of assumed N1-substitution in literature [5]. This revelation necessitated renaming of synthetic intermediates and re-evaluation of reaction mechanisms.
Olmesartan’s synthesis exemplifies modern optimization: the medoxomil ester acts as a dual prodrug moiety, simultaneously protecting the carboxylic acid while the trityl group shields the tetrazole. Final deprotection occurs in a single step, eliminating the need for intermediate isolation .
Table 3: Evolution of Tetrazole Protection in Key Sartans
Sartan Drug | Era | Protection Strategy | Deprotection Method | Limitations | |
---|---|---|---|---|---|
Losartan | 1980s | Benzyl/Trityl (N1-assumed) | Hydrogenolysis/HCl | Metal catalyst residues | |
Valsartan | 1990s | Trityl (N2-confirmed) | Acetic acid hydrolysis | High trityl impurity levels | |
Olmesartan | 2000s | Trityl (tetrazole) + Medoxomil (acid) | Sequential acid hydrolysis | Requires two deprotection steps | |
Azilsartan | 2010s | Ethoxycarbonyl | Enzymatic cleavage | Costly biocatalysts | [5] [9] |
Concluding Remarks
Dehydro N2-Triphenylmethyl Olmesartan exemplifies the intricate balance between synthetic utility and impurity control in modern pharmaceutical chemistry. Its structural characterization has corrected historical misconceptions about tetrazole chemistry, while its controlled formation during manufacturing underscores the importance of rigorous process analytical technology (PAT). Future sartan development will likely focus on protecting-group-free strategies leveraging enzymatic methodologies or flow chemistry to circumvent classical impurity challenges.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1